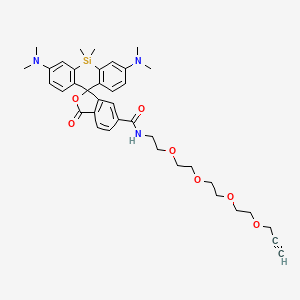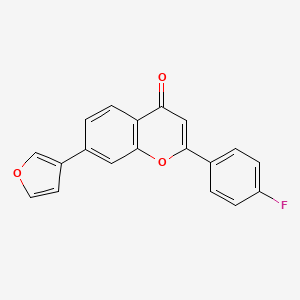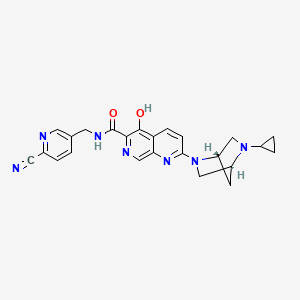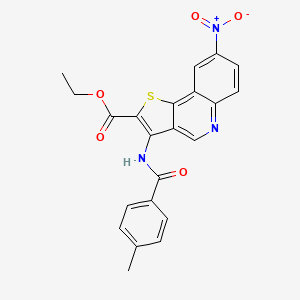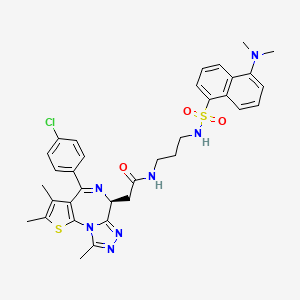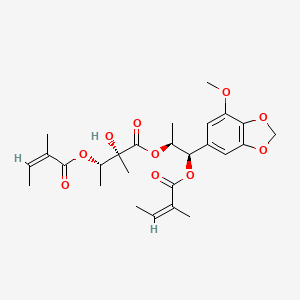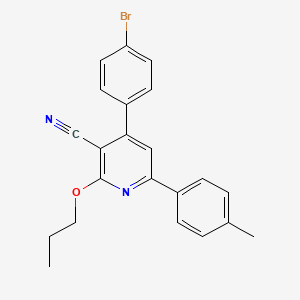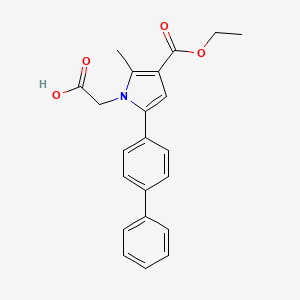
C-Gem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-Gem, or Center for Genetically Encoded Materials, is a groundbreaking initiative that aims to revolutionize the way scientists design and produce materials and medicines. By repurposing nature’s protein synthesizing machine, the ribosome, and its associated translation factors, this compound seeks to biosynthesize genetically encoded, sequence-defined chemical polymers with unprecedented functions and activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: C-Gem employs innovative synthetic biology techniques to repurpose the ribosome for the synthesis of sequence-defined chemical polymers. This involves the use of engineered transfer ribonucleic acids and protein factors that deliver new chemical monomers to the ribosome .
Industrial Production Methods: The industrial production of this compound involves the use of engineered organisms that produce never-before-made polymers at scale. This is achieved through the integration of computational biology, synthetic chemistry, and molecular biology to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: C-Gem undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the unique properties of the genetically encoded polymers produced by the ribosome .
Common Reagents and Conditions: Common reagents used in these reactions include diazoalkanes, which are key reagents in organic chemistry for conducting singlet carbene transfer reactions . The conditions for these reactions often involve photochemical and metal-free environments to achieve high efficiency .
Major Products: The major products formed from these reactions include aramid-peptide and polyketide-peptide hybrid molecules, which have diverse applications in drug discovery and material science .
Wissenschaftliche Forschungsanwendungen
C-Gem has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which C-Gem exerts its effects involves the repurposing of the ribosome to biosynthesize genetically encoded polymers. This process is facilitated by engineered transfer ribonucleic acids and protein factors that deliver new chemical monomers to the ribosome. The ribosome then catalyzes the formation of novel bond-forming reactions, resulting in the production of sequence-defined polymers .
Vergleich Mit ähnlichen Verbindungen
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Gemfibrozil: A lipid-regulating agent used to treat high cholesterol.
Comparison: C-Gem is unique in its ability to biosynthesize genetically encoded, sequence-defined polymers using the ribosome. Unlike gemcitabine and gemfibrozil, which are small molecules used in medicine, this compound represents a new class of materials with applications in chemistry, biology, medicine, and industry. Its ability to produce polymers with unprecedented functions and activities sets it apart from other compounds .
Eigenschaften
Molekularformel |
C15H19F2N3O6 |
|---|---|
Molekulargewicht |
375.32 g/mol |
IUPAC-Name |
cyclopentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H19F2N3O6/c16-15(17)11(22)9(7-21)26-12(15)20-6-5-10(18-13(20)23)19-14(24)25-8-3-1-2-4-8/h5-6,8-9,11-12,21-22H,1-4,7H2,(H,18,19,23,24)/t9-,11-,12-/m1/s1 |
InChI-Schlüssel |
IRAMYMVOYSARSR-YUSALJHKSA-N |
Isomerische SMILES |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
Kanonische SMILES |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
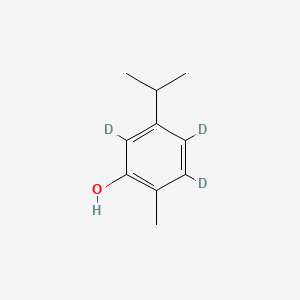
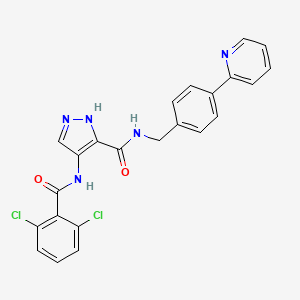
![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
